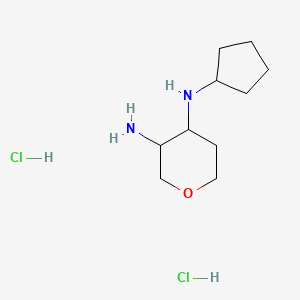

N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride

Description

N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Properties

Molecular Formula |

C10H22Cl2N2O |

|---|---|

Molecular Weight |

257.20 g/mol |

IUPAC Name |

4-N-cyclopentyloxane-3,4-diamine;dihydrochloride |

InChI |

InChI=1S/C10H20N2O.2ClH/c11-9-7-13-6-5-10(9)12-8-3-1-2-4-8;;/h8-10,12H,1-7,11H2;2*1H |

InChI Key |

GORLCTQGZKATBI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC2CCOCC2N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves several steps. One common method includes the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature . This method is practical and mild, offering a facile alternative to traditional reaction protocols. Another approach involves the use of titanocene-catalyzed reductive domino reactions, which provide gem-difluorobishomoallylic alcohols starting from trifluoromethyl-substituted alkenes and epoxides .

Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced catalytic systems and green chemistry principles. For example, the use of reusable catalysts in multicomponent reactions under green conditions has been reported . These methods are not only efficient but also environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, titanocene, and hydride sources such as sodium hydride (NaH) or sodium borohydride (NaBH4) . The conditions for these reactions are typically mild, often carried out at ambient temperature and pressure.

Major Products: The major products formed from these reactions include β-hydroxydihydropyrans and gem-difluorobishomoallylic alcohols . These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it has potential applications in the development of new drugs and therapeutic agents. In medicine, it is being investigated for its potential use in treating various diseases. Additionally, the compound has industrial applications, particularly in the production of fine chemicals and pharmaceutical intermediates .

Mechanism of Action

The mechanism of action of N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may have potential as a therapeutic agent.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this promising compound.

Biological Activity

N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 257.20 g/mol. Its unique structure features a cyclopentyl group attached to a tetrahydropyran ring, which is significant for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For instance, it may interact with receptors or enzymes related to tumor growth and fibrosis, similar to other tetrahydropyran derivatives .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections.

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| N4-(Cyclopropylmethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride | 243.17 | Exhibits significant antimicrobial activity | |

| N4-(1-Methylcyclopentyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride | 271.23 | Investigated for drug development potential | |

| N4-Isopropyltetrahydro-2H-pyran-3,4-diamine dihydrochloride | 231.16 | May exhibit different biological activities |

Case Studies and Research Findings

- Antitumor Efficacy : A study highlighted the potential of tetrahydropyran derivatives as inhibitors of the TGF-β receptor I (ALK5), which plays a crucial role in tumor progression. The findings indicated that compounds similar to this compound could significantly inhibit tumor growth in xenograft models without inducing toxicity .

- Neuroprotective Studies : Another investigation focused on the neuroprotective effects of tetrahydropyran derivatives. It was found that these compounds could modulate pathways related to neuronal survival and function, suggesting their utility in treating conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.